
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hepta-2,4-dienoate backbone with multiple functional groups, including a hydroxy group, a nitrophenyl group, and ethyl and methyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by esterification and nitration reactions. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and acidic catalysts, like sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethyl and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s structural features enable it to participate in various biochemical processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-aminophenyl)hepta-2,4-dienoate
- (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-methoxyphenyl)hepta-2,4-dienoate
Uniqueness
Compared to similar compounds, (2E,4E,6R,7R)-ethyl7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C17H21NO5 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
ethyl (2E,4E,6R,7R)-7-hydroxy-4,6-dimethyl-7-(4-nitrophenyl)hepta-2,4-dienoate |
InChI |
InChI=1S/C17H21NO5/c1-4-23-16(19)10-5-12(2)11-13(3)17(20)14-6-8-15(9-7-14)18(21)22/h5-11,13,17,20H,4H2,1-3H3/b10-5+,12-11+/t13-,17-/m1/s1 |
Clé InChI |
NFMRRTZTPZDZKI-ULHFLZQOSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C(=C/[C@@H](C)[C@H](C1=CC=C(C=C1)[N+](=O)[O-])O)/C |
SMILES canonique |
CCOC(=O)C=CC(=CC(C)C(C1=CC=C(C=C1)[N+](=O)[O-])O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)
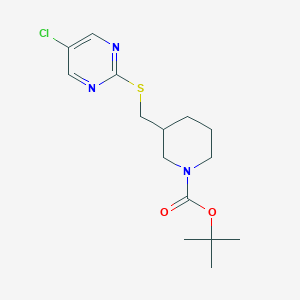
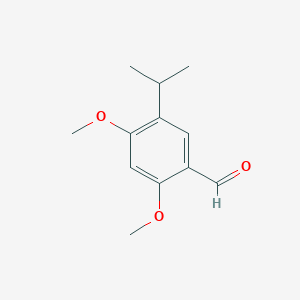

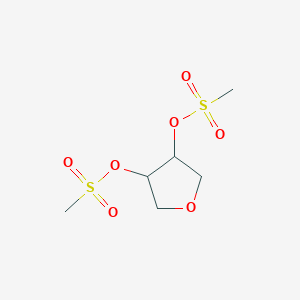
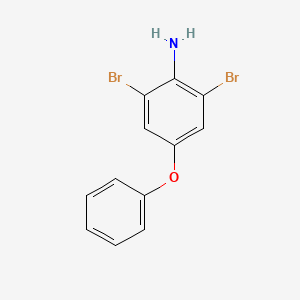
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)

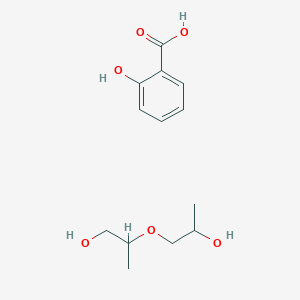
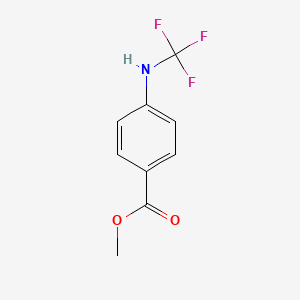

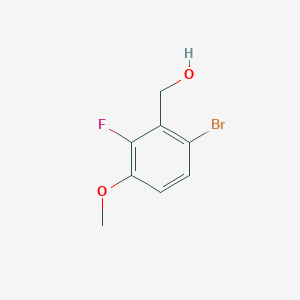
![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)

